2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
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Overview
Description
2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound that features a benzofuran ring, an oxazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Construction of Oxazole Ring: The oxazole ring is typically formed via a cyclization reaction involving an α-haloketone and an amide or nitrile under basic conditions.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, converting it to an oxazoline or oxazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Oxazoline or oxazolidine derivatives.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be investigated for its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The benzofuran and oxazole rings may play a crucial role in binding to these targets, while the sulfonamide group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds containing the benzofuran ring, such as benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone.
Oxazole Derivatives: Compounds containing the oxazole ring, such as 4-(2,3-dihydro-1-benzofuran-5-yl)-7-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate.
Sulfonamide Derivatives: Compounds containing the sulfonamide group, such as (4E,8E)-10-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4,8-dimethyldeca-4,8-dienoate.
Uniqueness
The uniqueness of 2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide lies in its combination of the benzofuran, oxazole, and sulfonamide moieties, which may confer unique biological activities and chemical properties not found in other compounds.
Properties
IUPAC Name |
2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-14-10-17-11-16(4-7-20(17)29-14)21-12-18(25-30-21)13-22(26)24-9-8-15-2-5-19(6-3-15)31(23,27)28/h2-7,11-12,14H,8-10,13H2,1H3,(H,24,26)(H2,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUHINARXCEONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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